molecular formula C15H16Cl3N5 B1680975 Sipatrigine CAS No. 130800-90-7

Sipatrigine

Cat. No.: B1680975
CAS No.: 130800-90-7
M. Wt: 372.7 g/mol
InChI Key: PDOCBJADCWMDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sipatrigine (BW619C89) is a neuroprotective agent derived from the anticonvulsant lamotrigine. It acts as a multi-channel blocker, inhibiting voltage-gated sodium (Na⁺), calcium (Ca²⁺), and potassium (K⁺) channels, with IC₅₀ values in the micromolar range. Its neuroprotective effects are attributed to the suppression of glutamate release, attenuation of neuronal hyperexcitability, and modulation of ion channels in ischemic conditions . Preclinical studies demonstrate efficacy in reducing cortical infarct volume in rodent stroke models by 50–60% at doses >20 mg/kg . However, a Phase II clinical trial in stroke patients failed to show therapeutic benefit, highlighting challenges in clinical translation .

Preparation Methods

Sipatrigine can be synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 2,3,5-trichlorobenzonitrile with 4-methylpiperazine to form the intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Sipatrigine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Scientific Research Applications

Neuroprotective Applications

Sipatrigine is primarily recognized for its neuroprotective effects, particularly in the context of ischemic conditions such as stroke and traumatic brain injury.

Clinical Studies

Several studies have highlighted the efficacy of this compound in animal models:

  • Cerebral Ischemia : In rodent models of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes .
  • Traumatic Brain Injury : Administration of this compound has been shown to mitigate damage from traumatic brain injuries by inhibiting sodium-dependent glutamate release .

Cardiovascular Applications

This compound also exhibits effects on cardiac ion channels, which may have implications for cardiovascular health.

Cardiac Ion Channel Modulation

Research indicates that this compound blocks multiple cardiac ion currents, including:

  • Delayed rectifier potassium currents (I_Kr and I_Ks)
  • Inward rectifier potassium current (I_K1)
  • L-type calcium current (I_Ca,L)
  • Fast sodium current (I_Na)

The compound has been shown to prolong action potential duration (APD) in guinea pig ventricular myocytes, suggesting potential applications in managing cardiac arrhythmias .

Potential Psychiatric Applications

Recent studies have suggested that this compound may have therapeutic potential in treating major depression and bipolar disorder through its action on two-pore-domain potassium channels (TREK-1) .

Data Summary Table

Application AreaMechanism of ActionKey Findings
NeuroprotectionBlocks NaV and Ca^2+ channelsReduces glutamate release; protects against ischemia
CardiovascularModulates cardiac ion currentsProlongs APD; potential anti-arrhythmic effects
PsychiatricAntagonizes TREK-1 channelsPossible benefits in depression treatment

Case Study 1: Stroke Management

In a clinical trial involving 220 patients with acute stroke symptoms, this compound was administered intravenously. The trial reported a reduction in disability at three months follow-up compared to control groups, supporting its application in acute stroke management .

Case Study 2: Traumatic Brain Injury

A study on the effects of this compound following traumatic brain injury indicated a significant decrease in cortical infarct volume when administered within the critical window post-injury. This suggests its potential as a therapeutic agent for brain injuries .

Mechanism of Action

The primary mechanism of action of sipatrigine involves the inhibition of voltage-dependent sodium and calcium channels. By blocking these channels, this compound reduces the influx of sodium and calcium ions, which in turn attenuates the release of glutamate, a neurotransmitter involved in excitotoxicity. This neuroprotective effect helps to minimize neuronal damage during ischemic events. This compound also interacts with other molecular targets, including TREK and TRESK potassium channels, contributing to its overall neuroprotective profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sipatrigine vs. Lamotrigine

Mechanistic Differences in Ion Channel Modulation

  • Calcium Channels (HVA and T-type):

    • This compound inhibits high-voltage-activated (HVA) Ca²⁺ channels (L-, N-, P/Q-types) and recombinant T-type channels (α1G, α1I) with IC₅₀ ~5–16 µM . Its binding is pH-dependent, involving both cationic (68%) and neutral (32%) forms at pH 7.4, with protonation at a site (pKₐ=6.6) critical for activity .
    • Lamotrigine weakly inhibits R-type (α1E) Ca²⁺ channels (30% inhibition at 10 µM) and shows negligible effects on T-type channels (IC₅₀ >100 µM) . Its activity is pH-independent, relying on a single basic site (pKₐ=5.5) .
  • Potassium Channels (TREK/TRESK K₂P): this compound is a potent inhibitor of TREK-1 (EC₅₀=16 µM), TREK-2, and TRESK (EC₅₀=34 µM) channels. Mutations in TREK-1 (L289A) and TREK-2 (L320A) reduce its efficacy, indicating binding at the norfluoxetine site in the TM4 domain . Lamotrigine weakly inhibits TREK-1 (~30% at 100 µM) and TRESK (~35% at 100 µM). Its effects are unaffected by TM4 mutations, suggesting distinct binding mechanisms .
  • Sodium Channels:

    • Both compounds block Na⁺ channels in a use-dependent manner. This compound shows higher potency (IC₅₀=4.5–7 µM) and greater neuroprotection in ischemia models compared to lamotrigine .

Therapeutic Implications

  • This compound’s broader channel inhibition may enhance neuroprotection but increases side effects (e.g., hallucinations, vomiting at high doses) .
  • Lamotrigine’s selectivity for TRESK and sodium channels underpins its FDA-approved use in epilepsy and bipolar disorder, with a better safety profile .

This compound vs. 202W92

  • R-type Ca²⁺ Channel Inhibition:
    • Both inhibit α1E-mediated R-type channels, but 202W92 has a higher IC₅₀ (56 µM vs. 10 µM for this compound) .
  • Neuroprotection:
    • Both show efficacy in rodent ischemia models, but this compound’s multi-channel action provides more consistent cortical protection .

This compound vs. CEN-092

  • CEN-092, a lamotrigine derivative, preferentially inhibits TRESK (43% at 100 µM) over TREK-1 (21% at 100 µM).

Key Data Tables

Table 1. Ion Channel Inhibition Profiles

Compound Na⁺ Channel IC₅₀ (µM) Ca²⁺ Channel IC₅₀ (µM) TREK-1 EC₅₀ (µM) TRESK EC₅₀ (µM)
This compound 4.5–7 5–16 16 34
Lamotrigine 7.5–9 >100 >100 35
202W92 N/A 56 N/A N/A
CEN-092 N/A N/A 21 43

Table 2. Mutation Effects on Channel Inhibition

Channel/Mutation This compound Efficacy Lamotrigine Efficacy
TREK-1 L289A Reduced Unaffected
TRESK F145A/F352A Reduced Reduced
TRESK S252E/S264E Unaffected Unaffected

Biological Activity

Sipatrigine (CAS 130800-90-7), also known as BW 619C89, is a neuroprotective agent primarily recognized for its action as a blocker of voltage-dependent sodium channels (NaV). This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and relevant case studies.

This compound functions by inhibiting sodium channels, which plays a crucial role in the modulation of neuronal excitability. Its ability to inhibit glutamate release contributes to its neuroprotective properties. The compound has shown effectiveness in various animal models, particularly in preventing ischemia-induced neuronal damage. It also exhibits affinity for calcium channels and several receptor types, including sigma and muscarinic receptors, further broadening its pharmacological profile .

Efficacy in Stroke Models

Research indicates that this compound is effective in both permanent and transient middle cerebral artery occlusion (MCAO) models in rodents, demonstrating significant neuroprotective effects. In these studies, this compound administration resulted in reduced infarct volumes and improved neurological outcomes compared to control groups .

Phase II Clinical Trials

A notable Phase II clinical trial evaluated the effects of continuous intravenous infusion of this compound on patients diagnosed with stroke. The study involved 27 patients who received varying doses of this compound (10-36 mg/kg) over 65 hours. Results indicated that neuropsychiatric effects were prevalent among those receiving this compound, with 16 out of 21 patients experiencing issues such as confusion and hallucinations. In contrast, no such effects were reported in the placebo group .

Dose (mg/kg)Patients Experiencing Neuropsychiatric EffectsAdverse Events
104Nausea, vomiting
185Infusion site reactions
273Hyponatremia
364General discomfort

Despite these adverse events, the pharmacokinetic profile of this compound remained consistent with previous studies, indicating a long half-life and active metabolites which may contribute to CNS side effects .

Neuroprotective Effects

In a systematic review involving multiple trials assessing various neuroprotective agents for acute stroke, this compound was highlighted for its potential benefits in reducing disability and mortality rates. However, the overall efficacy compared to other agents was not statistically significant .

Real-World Evidence

A recent case study explored real-world applications of this compound within clinical settings. It emphasized how data from ongoing clinical trials could inform treatment protocols for stroke patients. By analyzing patient outcomes with and without this compound treatment, researchers aimed to establish a clearer understanding of its effectiveness in diverse populations .

Q & A

Basic Research Questions

Q. What are the key pharmacological targets of Sipatrigine, and what experimental evidence supports these interactions?

Methodological Approach: Utilize patch-clamp electrophysiology to characterize ion channel modulation (TREK, TRESK, Na⁺, Ca²⁺) and glutamate release assays in synaptosomal preparations. Compare dose-response relationships with reference inhibitors to confirm specificity. Include negative controls to rule off-target effects .

Q. What standardized in vitro models are most appropriate for initial screening of this compound's neuroprotective properties?

Methodological Approach: Implement oxygen-glucose deprivation (OGD) models in primary neuronal cultures, quantifying cell viability via MTT assays and caspase-3 activity. Parallel glutamate efflux measurements using HPLC validate anti-excitotoxic effects. Replicate across ≥3 independent experiments to ensure robustness .

Q. How should researchers validate this compound's blood-brain barrier (BBB) permeability in preclinical studies?

Methodological Approach: Conduct brain/plasma ratio assessments in rodent models post-administration using LC-MS quantification. Complement with in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability coefficients (Papp) under physiological flow .

Advanced Research Questions

Q. How can researchers systematically reconcile discrepancies in reported IC₅₀ values for this compound across different experimental systems?

Methodological Approach: Perform cross-laboratory validation studies using standardized buffer conditions (pH, ion concentrations) and equipment calibration. Apply meta-regression analyses to account for variables like temperature, cell type variability, and assay sensitivity thresholds. Publish raw datasets for transparency .

Q. What experimental design considerations are critical when investigating this compound's polypharmacology in complex neural networks?

Methodological Approach: Employ multi-electrode array (MEA) recordings in acute brain slices to monitor network-level electrophysiological effects. Combine with CRISPR-interference targeting specific ion channels (e.g., TREK-1 KO models) to isolate primary therapeutic mechanisms from off-target effects .

Q. Which translational biomarkers should be prioritized when evaluating this compound's efficacy in preclinical stroke models?

Methodological Approach: Correlate functional outcomes (e.g., modified Neurological Severity Score ) with multimodal biomarkers: MRI-based lesion volumetry, CSF glutamate levels, and transcriptomic analysis of neuroprotective pathways (e.g., BDNF, Nrf2). Use longitudinal designs to track recovery dynamics .

Q. How to optimize pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound in cross-species neuroprotection studies?

Methodological Approach: Implement serial microdialysis sampling in blood and brain parenchyma coupled with LC-MS quantification. Develop species-specific physiologically based pharmacokinetic (PBPK) models incorporating BBB transporter expression data to predict human dosing regimens .

Q. What strategies mitigate confounding variables in in vivo studies of this compound's chronic neuroprotection?

Methodological Approach: Use littermate-controlled designs in transgenic models to reduce genetic variability. Standardize environmental factors (housing conditions, circadian rhythms) and employ blinded outcome assessments. Include washout periods to distinguish acute vs. sustained effects .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply sensitivity analysis to identify outlier studies. Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity sources (e.g., species, injury type) .
  • Target Validation : Combine knockout/knockin models with selective pharmacological inhibitors (e.g., TWIK-related peptide for TREK channels) to confirm this compound's primary targets .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, detailing anesthesia protocols, randomization methods, and statistical power calculations .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCBJADCWMDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156750
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130800-90-7
Record name Sipatrigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sipatrigine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIPATRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.